molecular formula C18H14N4O3S B12162660 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12162660
M. Wt: 366.4 g/mol
InChI Key: FFSYFPVJEUKGSK-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a carboxamide linkage to a 2-methyl-isoindole-1,3-dione moiety and a thiophene substituent. The pyrazole core is substituted at position 1 with a methyl group, at position 3 with a thiophene ring, and at position 5 with a carboxamide group connected to the isoindole-dione scaffold . The isoindole-dione group may enhance electron-withdrawing properties, influencing reactivity or binding interactions, while the thiophene substituent could modulate lipophilicity and metabolic stability .

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

2-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C18H14N4O3S/c1-21-17(24)11-6-5-10(8-12(11)18(21)25)19-16(23)14-9-13(20-22(14)2)15-4-3-7-26-15/h3-9H,1-2H3,(H,19,23)

InChI Key

FFSYFPVJEUKGSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Method 1: One synthetic route involves the condensation of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.

    Method 2: Another approach is the cyclization of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with 2-aminopyrazole followed by N-methylation.

Industrial Production::
  • Industrial-scale production typically involves optimized variations of the synthetic routes mentioned above.
  • Precursor availability, reaction efficiency, and cost-effectiveness are critical considerations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl groups in the isoindole ring can undergo oxidation.

    Reduction: Reduction of the pyrazole ring may occur.

    Substitution: The thiophene group is susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) for thiophene substitution.

Major Products::
  • Oxidation: Isoindole ring opens to form carboxylic acid derivatives.
  • Reduction: Reduced pyrazole derivatives.
  • Substitution: Thiophene-substituted products.

Scientific Research Applications

    Chemistry: Building blocks for drug discovery and materials science.

    Biology: Potential bioactive properties.

    Medicine: Investigated for antitumor, anti-inflammatory, or antimicrobial effects.

    Industry: Used in organic synthesis and pharmaceuticals.

Mechanism of Action

    Targets: Likely molecular targets include enzymes, receptors, or cellular pathways.

    Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazole Carboxamide Derivatives

Compound Name Pyrazole Substituents Linked Moieties Key Functional Groups Reference
Target Compound 1-Me, 3-thiophen-2-yl, 5-carboxamide 2-Me-isoindole-1,3-dione Carboxamide, Thiophene, Isoindole-dione
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide 3-carboxamide, 5-Me, 1-(2,4-Cl-C6H3-CH2) Thiophene-2-sulfonyl Sulfonamide, Dichlorophenylmethyl
Razaxaban (DPC 906) 1-(3'-aminobenzisoxazol-5'-yl), 3-CF3, 5-carboxamide 2-fluoro-4-[(2'-dimethylaminomethyl)imidazol] Trifluoromethyl, Benzisoxazole, Imidazole
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide 3-(5-Me-thiophen-2-yl), 5-carboxamide 1,3-Benzothiazol-2-yl Benzothiazole, Methylthiophene

Key Observations :

  • The target compound uniquely combines an isoindole-dione group with a thiophene, distinguishing it from analogs with sulfonamide (e.g., ) or benzisoxazole (e.g., ) moieties.
  • Razaxaban incorporates a trifluoromethyl group and a benzisoxazole, enhancing metabolic stability and target selectivity (Factor Xa inhibition) .

Insights :

  • Razaxaban ’s trifluoromethyl group and benzisoxazole improve potency and oral bioavailability, a benchmark for pyrazole-based drug design .
  • Thiophene-containing analogs (e.g., ) often exhibit balanced lipophilicity, but sulfonamide groups (as in ) may reduce membrane permeability.

Biological Activity

The compound 1-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S, and it features a unique combination of isoindoline and pyrazole rings with a thiophene substituent. The structural configuration contributes to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, including:

  • Anti-inflammatory Activity :
    • The compound has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
    • A study demonstrated that derivatives similar to this compound significantly suppressed PBMC proliferation in various concentrations, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structural motifs exhibit antibacterial activity against a variety of pathogens, including Staphylococcus aureus and Escherichia coli .
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Cytotoxicity :
    • Toxicity assays have indicated that while the compound does not induce apoptosis at low concentrations, higher doses may reduce cell viability . This suggests a dose-dependent relationship in its cytotoxic effects.

Case Studies

Several studies have investigated the biological activity of structurally related compounds. Here are some notable findings:

Study 1: Anti-inflammatory Effects

In a controlled experiment, derivatives of the compound were tested for their ability to inhibit PBMC proliferation. The strongest derivative demonstrated up to 85% inhibition at high concentrations (100 µg/mL), significantly outperforming ibuprofen as a reference drug .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various isoindoline derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against Pseudomonas aeruginosa, suggesting the potential for developing new antibiotics based on this scaffold .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The pyrazole ring may play a crucial role in modulating enzyme activities linked to inflammation.
  • The isoindoline moiety could interact with cellular receptors or enzymes involved in inflammatory pathways.

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityReduced viability at high concentrations

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